molecular formula C22H38O2 B12752812 2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman CAS No. 82315-15-9

2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman

Cat. No.: B12752812
CAS No.: 82315-15-9
M. Wt: 334.5 g/mol
InChI Key: PRBPTNGYYPZBHM-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman is an organic compound with the molecular formula C22H38O2 It is a derivative of chroman, featuring cyclohexyl and methoxycyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanol and 4-methoxycyclohexanol.

    Cyclization: The cyclization reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to form the chroman ring.

    Substitution: The cyclohexyl and methoxycyclohexyl groups are introduced through a substitution reaction, using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones and alcohols.

    Reduction: Reduction reactions can convert the chroman ring to a more saturated form.

    Substitution: Halogenation and alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation may involve alkyl halides.

Major Products

The major products formed from these reactions include various substituted chromans, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxycyclohexanol: A simpler analog with a single methoxy group.

    4,4’-Methylenebis(cyclohexylamine): A compound with similar cyclohexyl groups but different functional groups.

    Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: Another cyclohexyl derivative with different substituents.

Uniqueness

2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman is unique due to its specific combination of cyclohexyl and methoxycyclohexyl groups attached to the chroman ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

82315-15-9

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

2-cyclohexyl-4-(4-methoxycyclohexyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene

InChI

InChI=1S/C22H38O2/c1-23-18-13-11-16(12-14-18)20-15-22(17-7-3-2-4-8-17)24-21-10-6-5-9-19(20)21/h16-22H,2-15H2,1H3

InChI Key

PRBPTNGYYPZBHM-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)C2CC(OC3C2CCCC3)C4CCCCC4

Origin of Product

United States

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